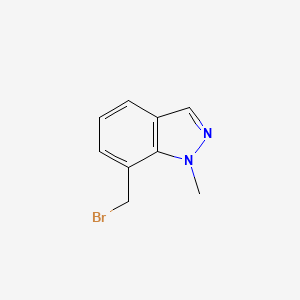
7-(Bromomethyl)-1-methyl-1H-indazole
Overview
Description
Indazoles are a type of organic compound with a pyrazole ring fused to a benzene ring. The bromomethyl group (-CH2Br) is a common functional group in organic chemistry, often used in substitution reactions .
Molecular Structure Analysis
The molecular structure of a compound like “7-(Bromomethyl)-1-methyl-1H-indazole” would likely involve a fused ring system characteristic of indazoles, with a bromomethyl group attached .
Chemical Reactions Analysis
Again, while specific reactions involving “7-(Bromomethyl)-1-methyl-1H-indazole” are not available, bromomethyl groups are often involved in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “7-(Bromomethyl)-1-methyl-1H-indazole” would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups (like the bromomethyl group) would influence its properties .
Scientific Research Applications
Inhibition and Antinociceptive Activity
7-Nitro indazole (7-NI) derivatives, including those structurally related to 7-(Bromomethyl)-1-methyl-1H-indazole, have been shown to be potent inhibitors of nitric oxide synthase (NOS) across various biological models. These compounds exhibit significant potential in modulating nitric oxide (NO) production, a critical factor in various physiological and pathological processes. For instance, the 3-bromo variant of 7-NI demonstrates remarkable potency in inhibiting NOS activity in rat cerebellum, bovine endothelial cells, and lung tissues from endotoxin-pretreated rats, suggesting the utility of bromo-substituted indazoles in exploring NO's biological roles (Bland-Ward & Moore, 1995).
α-Glucosidase Inhibition and Antioxidant Activity
7-Carbo-substituted 5-bromo-3-methylindazoles have been assessed for their α-glucosidase inhibitory effect and antioxidant potential. These compounds, including variants of 7-(Bromomethyl)-1-methyl-1H-indazole, have shown significant to moderate inhibition of α-glucosidase activity, which is crucial for diabetes management. Additionally, their antioxidant activity, as demonstrated through the DPPH radical scavenging assay, indicates their potential in combating oxidative stress-related diseases (Mphahlele et al., 2020).
EEG Power and Vigilance in Rats
Research exploring the effects of NOS inhibitors, including 3-bromo variants of 7-NI, on electroencephalographic (EEG) power spectra and vigilance stages in rats, reveals the profound impact of such compounds on central neuronal activity. These studies provide insights into how modifications to the indazole nucleus, such as bromination, can influence central nervous system (CNS) functions, offering avenues for developing therapeutics targeting CNS disorders (Dzoljic et al., 1997).
Drug Discovery and Supramolecular Chemistry
The broader field of drug discovery and supramolecular chemistry also benefits from the structural features of indazole derivatives. Click chemistry, utilizing indazoles, has emerged as a powerful method for creating bioconjugates, highlighting the versatility of indazole scaffolds in developing new therapeutic agents. This chemistry enables the rapid synthesis of diverse compounds, facilitating the exploration of indazole-based molecules' biological activities, including those related to 7-(Bromomethyl)-1-methyl-1H-indazole (Kolb & Sharpless, 2003).
Molecular and Structural Analysis
The molecular and structural analysis of nitroindazoles, including brominated variants, contributes significantly to understanding their biological interactions and properties. X-ray diffraction studies reveal the intricacies of molecular conformations and supramolecular interactions, laying the groundwork for designing more effective NOS inhibitors and exploring their therapeutic potentials (Cabildo et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-(bromomethyl)-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-12-9-7(5-10)3-2-4-8(9)6-11-12/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVSNUXEWNVRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2CBr)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678461 | |
| Record name | 7-(Bromomethyl)-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Bromomethyl)-1-methyl-1H-indazole | |
CAS RN |
1092961-00-6 | |
| Record name | 7-(Bromomethyl)-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



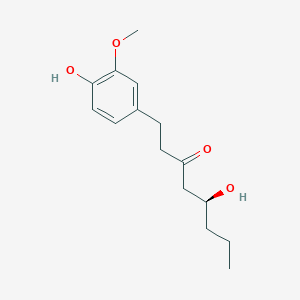

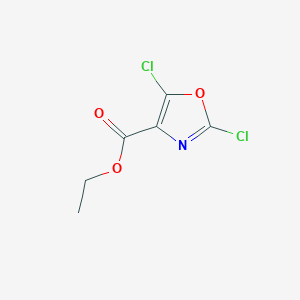
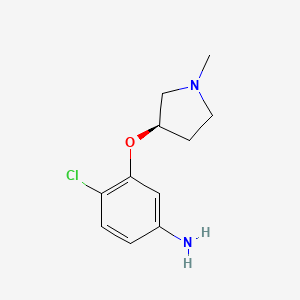
![Tert-butyl (6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B1504409.png)



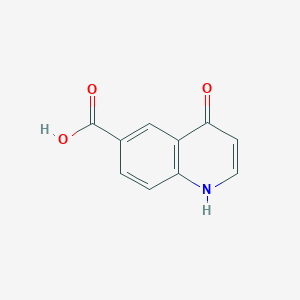
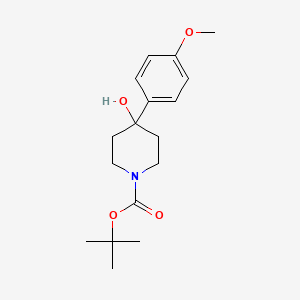
![Tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1504436.png)
![5-Benzyl-1,2,4,5,6,7-hexahydropyrazolo[4,3-C]pyridin-3-one](/img/structure/B1504443.png)
![Tert-butyl 2-benzyl-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1504444.png)
![8-Benzyl-1,8-diazaspiro[4.5]decane](/img/structure/B1504447.png)